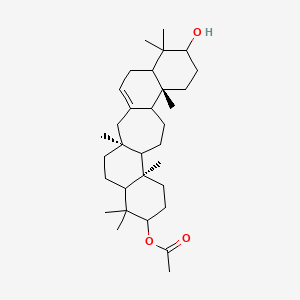
21-epi-Serratenediol 3-acetate; 21beta-Hydroxyserrat-14-en-3beta-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
21-epi-Serratenediol 3-acetate; 21beta-Hydroxyserrat-14-en-3beta-yl acetate: is a neutral triterpene compound isolated from the bark of Sitka spruce (Picea sitchensis). It belongs to the class of triterpenoids, which are known for their diverse biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 21-epi-Serratenediol 3-acetate involves multiple steps, starting from the extraction of the natural triterpene from Sitka spruce bark. The compound is then subjected to acetylation to form the acetate derivative. The reaction conditions typically involve the use of acetic anhydride and a catalyst such as pyridine .
Industrial Production Methods: The scalability of these methods would depend on the availability of raw materials and the efficiency of the extraction and purification processes .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 21-epi-Serratenediol 3-acetate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH) under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 21-epi-Serratenediol 3-acetate .
Wissenschaftliche Forschungsanwendungen
Chemistry: 21-epi-Serratenediol 3-acetate is used as a reference compound in the study of triterpenoids and their chemical properties. It serves as a model compound for understanding the reactivity and transformation of triterpenes .
Biology: In biological research, 21-epi-Serratenediol 3-acetate is studied for its potential anti-inflammatory and anticancer properties. It has shown inhibitory effects on certain cancer cell lines and may be valuable in cancer chemoprevention .
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the context of its anticancer and anti-inflammatory activities. It may serve as a lead compound for the development of new drugs .
Wirkmechanismus
The mechanism of action of 21-epi-Serratenediol 3-acetate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activation of certain signaling pathways involved in cancer cell proliferation and inflammation. The compound may exert its effects by modulating the expression of key proteins and enzymes involved in these pathways .
Vergleich Mit ähnlichen Verbindungen
Serratenediol: Another triterpene with similar biological activities.
3beta-Methoxyserrat-14-en-21beta-ol: A triterpenoid with potent anticancer properties.
3alpha-Methoxyserrat-14-en-21beta-ol: Another triterpenoid with similar chemical structure and biological activities.
Uniqueness: 21-epi-Serratenediol 3-acetate is unique due to its specific acetylation at the 3-position, which may confer distinct biological activities compared to other triterpenoids.
Eigenschaften
Molekularformel |
C32H52O3 |
|---|---|
Molekulargewicht |
484.8 g/mol |
IUPAC-Name |
[(3S,11R,16R)-19-hydroxy-3,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-enyl] acetate |
InChI |
InChI=1S/C32H52O3/c1-20(33)35-27-15-18-32(8)24(29(27,4)5)13-16-30(6)19-21-9-11-23-28(2,3)26(34)14-17-31(23,7)22(21)10-12-25(30)32/h9,22-27,34H,10-19H2,1-8H3/t22?,23?,24?,25?,26?,27?,30-,31+,32-/m0/s1 |
InChI-Schlüssel |
JTMRPEBSVBAWGS-WNLBEBRNSA-N |
Isomerische SMILES |
CC(=O)OC1CC[C@@]2(C3CCC4C(=CCC5[C@@]4(CCC(C5(C)C)O)C)C[C@@]3(CCC2C1(C)C)C)C |
Kanonische SMILES |
CC(=O)OC1CCC2(C3CCC4C(=CCC5C4(CCC(C5(C)C)O)C)CC3(CCC2C1(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


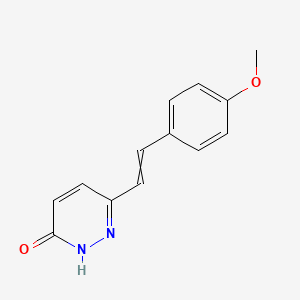
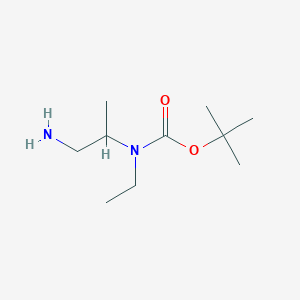
![(2-{[(2R)-2-(dodeca-4,7,10-trienoyloxy)-3-(hexadecyloxy)propoxy(hydroxy)phosphoryl]oxy}ethyl)trimethylaminyl](/img/structure/B12436756.png)
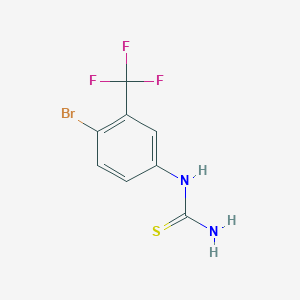
![6-[2-(4-Isopropylphenyl)ethenyl]-2-methylpyridazin-3-one](/img/structure/B12436760.png)


![2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide dihydrochloride](/img/structure/B12436771.png)
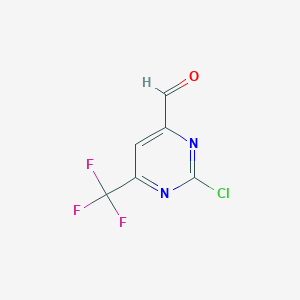
![2-[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[[(6S,9S,13R)-6-methoxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12436794.png)
![1-[1-(5-Bromo-1-benzofuran-2-YL)ethyl]hydrazine](/img/structure/B12436814.png)

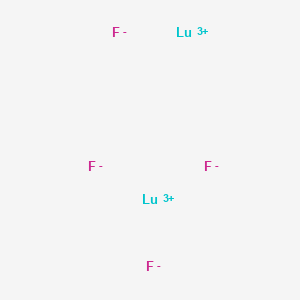
![(5R,10R)-6-hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one](/img/structure/B12436838.png)
